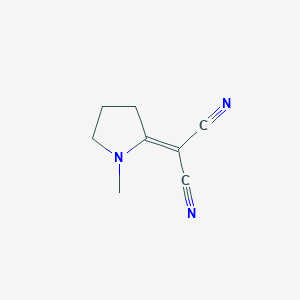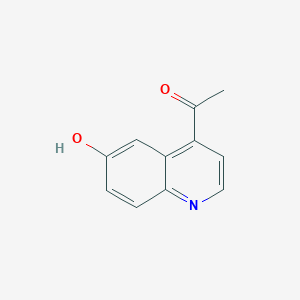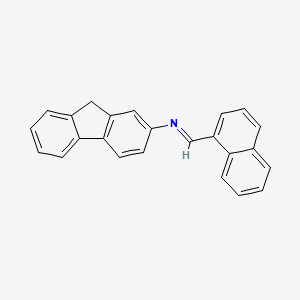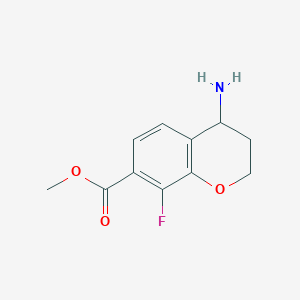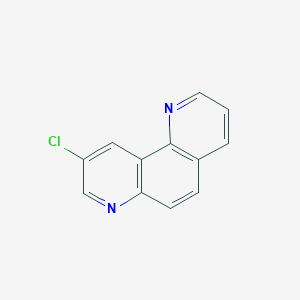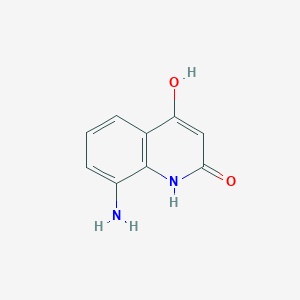
8-Amino-4-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-4-hydroxyquinolin-2(1H)-one is an organic compound belonging to the quinoline family This compound is characterized by the presence of an amino group at the 8th position, a hydroxyl group at the 4th position, and a keto group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the quinoline ring.
Another method involves the condensation of 2-aminophenol with diethyl malonate, followed by cyclization using a strong acid such as sulfuric acid. This method also requires heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Amino-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The keto group at the 2nd position can be reduced to form a hydroxy derivative.
Substitution: The amino group at the 8th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Amino-4-hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Amino-4-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structural features allow it to interact with specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the amino group at the 8th position.
4-Hydroxyquinoline: Lacks the amino group at the 8th position and the keto group at the 2nd position.
2-Aminoquinoline: Lacks the hydroxyl group at the 4th position and the keto group at the 2nd position.
Uniqueness
8-Amino-4-hydroxyquinolin-2(1H)-one is unique due to the presence of both the amino and hydroxyl groups, as well as the keto group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
8-amino-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,10H2,(H2,11,12,13) |
InChI Key |
MXVOVEJCSUEPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
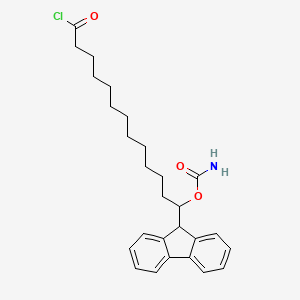
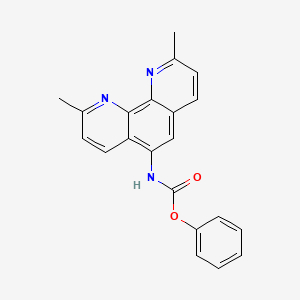
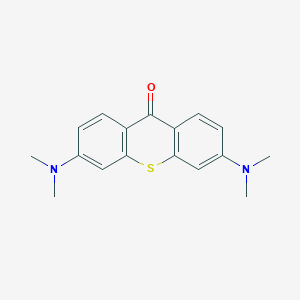
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)
